molecular formula C2H8N2O3S B3388717 n-(2-Hydroxyethyl)sulfamide CAS No. 888700-98-9

n-(2-Hydroxyethyl)sulfamide

Cat. No.: B3388717
CAS No.: 888700-98-9
M. Wt: 140.16 g/mol
InChI Key: JKTOKCJLZBURKJ-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)sulfamide is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. It is characterized by the presence of a sulfamide group attached to a hydroxyethyl group, making it a versatile compound in both organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxyethyl)sulfamide can be synthesized through several methods. One common approach involves the reaction of sulfamoyl chlorides with ethanolamine under controlled conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid generated during the process . Another method involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which are then reacted with ethanolamine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors to ensure consistency and efficiency. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, the combination of calcium triflimide and DABCO has been shown to activate sulfamoyl fluorides for efficient synthesis under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)sulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, thiol derivatives, and various substituted sulfamides .

Scientific Research Applications

Chemical Properties and Structure

n-(2-Hydroxyethyl)sulfamide is characterized by the presence of a hydroxyl group and a sulfonamide moiety. Its molecular formula is C2_{2}H7_{7}N1_{1}O2_{2}S, with a molecular weight of approximately 109.15 g/mol. The sulfonamide group is known for its ability to act as a competitive inhibitor in various biological processes, particularly in the synthesis of folic acid in bacteria.

Medicinal Chemistry Applications

Antimicrobial Activity
Compounds containing sulfonamide groups, including this compound, are recognized for their antimicrobial properties . They function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, thereby disrupting bacterial growth. This mechanism has been extensively studied, with findings indicating that this compound can effectively inhibit the growth of various pathogenic bacteria .

Cancer Therapy Potential
Recent studies have highlighted the potential of this compound in cancer treatment. The compound's ability to intercalate with DNA suggests that it may disrupt replication processes in cancer cells. Research indicates that derivatives of this compound show promise as anticancer agents, particularly in targeting specific tumor types . Further investigations into its pharmacokinetics and optimization of formulations are ongoing to enhance its therapeutic efficacy .

Case Studies and Research Findings

  • Antiviral Activity
    A study demonstrated that compounds similar to this compound exhibit potent antiviral activity against various influenza strains (H1N1, H5N1). These compounds were shown to decrease viral mRNA levels significantly, suggesting a mechanism that interferes with viral entry or replication .
  • Inhibition of Carbonic Anhydrases
    Research exploring saccharide-modified thiadiazole sulfonamides revealed their effectiveness in inhibiting carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor progression. These studies indicated that modifications to the sulfonamide structure could enhance selectivity and potency against specific CA isoforms .
  • Biotransformation Studies
    Investigations into the biotransformation of sulfonamides have shown that this compound can undergo various metabolic processes, leading to the formation of bioactive metabolites. This aspect is crucial for understanding the compound's pharmacological profile and potential side effects .

Summary of Applications

Application AreaDescription
Antimicrobial ActivityInhibits bacterial growth by targeting dihydropteroate synthase; effective against various pathogens.
Cancer TherapyPotential DNA intercalation disrupts replication; ongoing research into formulations and efficacy.
Antiviral ActivityDemonstrated effectiveness against influenza viruses; interferes with viral replication processes.
Carbonic Anhydrase InhibitionModified derivatives show promise as CA inhibitors; relevant for tumor-associated isoforms.
Biotransformation StudiesUnderstanding metabolic pathways enhances knowledge of pharmacological effects and safety profiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxyethyl)sulfamide is unique due to the presence of both a hydroxyethyl group and a sulfamide group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from other sulfonamide derivatives .

Biological Activity

N-(2-Hydroxyethyl)sulfamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group attached to a hydroxyethyl moiety. This structure is significant as it influences the compound's solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Similar to other sulfonamides, this compound exhibits antimicrobial properties. It inhibits bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exerting bacteriostatic effects.
  • Antitumor Effects : Research indicates that sulfamide derivatives can induce apoptosis in cancer cells. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and colorectal cancer cells.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating immune responses and reducing cytokine production.

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound:

Activity Type Tested Model Result Reference
AntimicrobialE. coli, S. aureusInhibition of growth
AntitumorMOLT-3 (leukemia)IC50 = 15.71 μg/mL
AntioxidantDPPH Radical ScavengingModerate activity
Anti-inflammatoryLPS-stimulated macrophagesReduced cytokine production

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against common bacterial strains. The results demonstrated significant inhibition of E. coli and S. aureus, highlighting its potential as an antibacterial agent.
  • Antitumor Activity : In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed a dose-dependent response with an IC50 value indicating effective cytotoxicity at low concentrations.
  • Anti-inflammatory Effects : Research involving LPS-stimulated macrophages showed that this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Properties

IUPAC Name

1-hydroxy-2-(sulfamoylamino)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O3S/c3-8(6,7)4-1-2-5/h4-5H,1-2H2,(H2,3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTOKCJLZBURKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888700-98-9
Record name N-(2-hydroxyethyl)sulfamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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